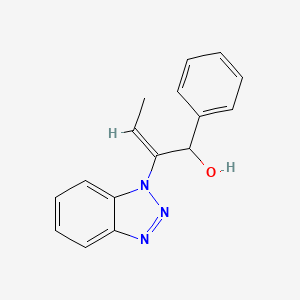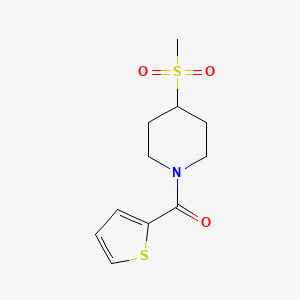
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is an organic compound that features a bromophenyl group and a fluorobenzyl group attached to an acrylamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, phenylacrylamide, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring.
Fluorobenzylation: The brominated intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the acrylamide moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the acrylamide moiety.
科学的研究の応用
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets. The bromophenyl and fluorobenzyl groups can interact with various enzymes and receptors, potentially modulating their activity. The acrylamide moiety may also participate in covalent bonding with target proteins, affecting their function.
類似化合物との比較
Similar Compounds
3-(3-bromophenyl)-N-benzylacrylamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(4-fluorophenyl)-N-(4-fluorobenzyl)acrylamide: Contains an additional fluorine atom, potentially altering its reactivity and interactions.
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide: Substitutes chlorine for bromine, which can affect its chemical behavior.
Uniqueness
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This combination of substituents may provide distinct advantages in specific applications, such as increased binding affinity or altered metabolic stability.
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRATSSZBOAODW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)



![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)
![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)
![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)
![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)
